

JC-171 safety and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JC-171	
Cat. No.:	B8117439	Get Quote

An in-depth analysis of publicly available scientific literature reveals that **JC-171** is a novel, rationally designed small-molecule inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome.[1] Primarily investigated for its therapeutic potential in treating multiple sclerosis (MS), the available data focuses on its mechanism of action and efficacy in preclinical models, with limited comprehensive safety and toxicity data in the public domain.[1][2]

This guide synthesizes the existing data on **JC-171** and presents a framework for its safety and toxicity profile, adhering to the specified requirements for drug development professionals. Where specific data is not available, illustrative templates are provided.

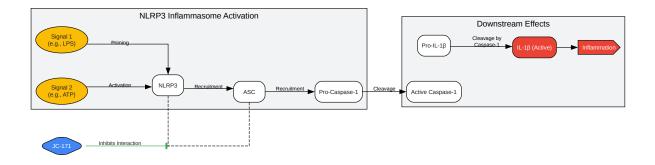
Executive Summary

JC-171, chemically known as 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, is a selective NLRP3 inflammasome inhibitor.[1][3] It functions by disrupting the interaction between NLRP3 and the adaptor protein ASC, which in turn blocks the release of the potent pro-inflammatory cytokine Interleukin-1 β (IL-1 β).[1] Preclinical studies demonstrate its ability to inhibit IL-1 β release in vitro and to delay disease progression in a mouse model of multiple sclerosis.[2] Initial in vitro cytotoxicity assays suggest a favorable profile in the tested cell line.[2] However, a comprehensive safety profile, including detailed safety pharmacology, repeat-dose toxicity, genotoxicity, and ADME data, is not yet publicly available.

Mechanism of Action: NLRP3 Inflammasome Inhibition



The primary mechanism of action of **JC-171** is the targeted inhibition of the NLRP3 inflammasome signaling pathway. This pathway is a critical component of the innate immune system, responsible for detecting pathogenic microorganisms and endogenous danger signals, leading to the activation of inflammatory responses through the cleavage of pro-IL-1 β into its active form.



Click to download full resolution via product page

Caption: Mechanism of **JC-171** in inhibiting the NLRP3/ASC interaction.

In Vitro Potency and Cytotoxicity

JC-171 has been characterized in vitro for its inhibitory effect on IL-1 β release and for its general cytotoxicity profile in a relevant immune cell line.

Data Summary

Parameter	Cell Line	Value	Reference
IC50 (IL-1β Release)	J774A.1 Macrophages	8.45 ± 1.56 μM	[1][3]
Cytotoxicity	J774A.1 Macrophages	No significant effect up to 30 μM	[2]

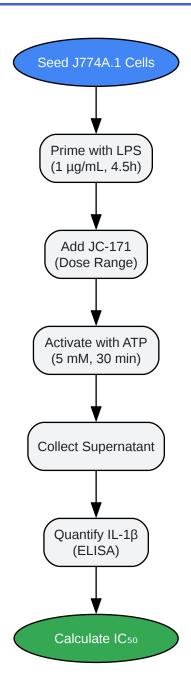


Experimental Protocol: In Vitro IL-1β Release Assay

This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC_{50}) of **JC-171**.

- Cell Culture: Murine J774A.1 macrophage cells are cultured in appropriate media and seeded into multi-well plates.
- Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) at a concentration of 1 μg/mL for 4.5 hours to induce the expression of NLRP3 and pro-IL-1β.[2]
- Inhibitor Treatment: Various concentrations of **JC-171** are added to the cells.
- Activation (Signal 2): The NLRP3 inflammasome is activated by adding adenosine
 triphosphate (ATP) at a concentration of 5 mM for 30 minutes.[2] **JC-171** is typically added at
 the same time as ATP.[2]
- Supernatant Collection: The cell culture supernatant is collected.
- Quantification: The concentration of secreted IL-1β in the supernatant is quantified using a commercial mouse IL-1β ELISA kit, following the manufacturer's instructions.[2]
- Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of **JC-171** and fitting the data to a dose-response curve.





Click to download full resolution via product page

Caption: Experimental workflow for the in vitro IL-1 β inhibition assay.

In Vivo Efficacy and Observations

JC-171 has been evaluated in a mouse model of multiple sclerosis, providing insights into its in vivo activity and therapeutic potential.

Data Summary



Animal Model	Dosing Regimen	Key Findings	Reference
EAE (C57BL/6 Mice)	10 mg/kg, every other day (therapeutic)	Delayed disease progression, reduced severity, blocked IL-1β production, reduced pathogenic Th17 response.	[2]

Experimental Protocol: EAE Mouse Model

This protocol describes the therapeutic treatment regimen used to assess **JC-171** in the Experimental Autoimmune Encephalomyelitis (EAE) model.

- Animals: Female C57BL/6 mice are used for the study.
- Induction of EAE: On day 0, mice are immunized with a MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA).
- Monitoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = flaccid tail, etc.).
- Treatment Initiation: Therapeutic treatment with JC-171 (10 mg/kg) or a vehicle control begins when individual mice first exhibit a clinical score of 1.[2]
- Dosing: Treatment is administered every other day for the duration of the study (e.g., up to 28 days post-immunization).[2]
- Endpoint Analysis: At the conclusion of the study, spinal cords are collected for histological analysis (e.g., Luxol fast blue staining) to assess demyelination.[2] Cytokine levels and T-cell responses are analyzed from relevant tissues.

Preclinical Safety and Toxicology Profile (Illustrative Framework)

Comprehensive public data on the formal safety and toxicology of **JC-171** is not available. The following sections provide a standard framework for the type of data required for a complete



profile. All data in these tables is hypothetical and for illustrative purposes only.

Acute Toxicity (Illustrative)

Species	Route	LD ₅₀ (mg/kg)	Observations
Mouse	Oral (p.o.)	> 2000	No mortality or significant adverse effects observed.
Rat	Intravenous (i.v.)	500	Dose-dependent sedation at higher concentrations.

Repeat-Dose Toxicity (Illustrative 28-Day Study)

Species	Route	NOAEL (mg/kg/day)	Target Organs	Key Findings
Rat	Oral (p.o.)	100	None identified	Well-tolerated at all dose levels.
Dog	Oral (p.o.)	50	Liver	Reversible elevation in liver enzymes (ALT, AST) at ≥ 150 mg/kg/day.

Genotoxicity (Illustrative)

Assay	System	Concentration/Dos e	Result
Ames Test	S. typhimurium	Up to 5000 μ g/plate	Negative
Micronucleus Test	Mouse Bone Marrow	Up to 500 mg/kg	Negative
Mouse Lymphoma Assay	L5178Y cells	Up to 100 μg/mL	Negative



Safety Pharmacology (Illustrative)

Assessment	System	Key Findings
Cardiovascular	hERG Channel Assay	IC ₅₀ > 30 μM
Cardiovascular	Telemetry in Dogs	No effect on blood pressure, heart rate, or ECG intervals at doses up to 50 mg/kg.
Central Nervous System	Irwin Screen in Rats	No significant CNS effects observed at doses up to 200 mg/kg.
Respiratory	Whole-body Plethysmography	No effect on respiratory rate or tidal volume at doses up to 200 mg/kg.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molnova.com [molnova.com]
- To cite this document: BenchChem. [JC-171 safety and toxicity profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117439#jc-171-safety-and-toxicity-profile]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com